molecular formula C14H11FO B1302159 2-(3-Fluorophenyl)-1-phenylethanone CAS No. 347-90-0

2-(3-Fluorophenyl)-1-phenylethanone

Cat. No. B1302159
CAS RN: 347-90-0
M. Wt: 214.23 g/mol
InChI Key: UQGKOVXIHKXNPZ-UHFFFAOYSA-N
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Description

The compound "2-(3-Fluorophenyl)-1-phenylethanone" is a fluorinated organic molecule that is structurally related to various other compounds studied for their chemical and biological properties. While the specific compound is not directly analyzed in the provided papers, related compounds with fluorophenyl groups and ethanone moieties have been investigated. These studies have focused on the molecular structure, vibrational frequencies, and potential applications in fields such as nonlinear optics and as potential inhibitors for various biological targets.

Synthesis Analysis

Although the exact synthesis of "this compound" is not detailed in the provided papers, similar compounds have been synthesized using different methods. For instance, compounds with fluorophenyl groups can be synthesized from enantiopure precursors, as seen in the synthesis of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, which is derived from (2S,3S)-phenylglycidol . This suggests that the synthesis of the compound might also involve the use of enantiopure starting materials and could potentially be synthesized through similar pathways.

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly investigated using various computational and experimental techniques. For example, the optimized molecular structure and vibrational frequencies of compounds with similar fluorophenyl and ethanone groups have been studied using Gaussian09 software package and compared with experimental data . These studies provide insights into the geometrical parameters and the stability of the molecules, which are influenced by hyper-conjugative interactions and charge delocalization.

Chemical Reactions Analysis

The reactivity of fluorophenyl-containing compounds has been explored through their interactions with primary amines and aminated carbohydrates, leading to the formation of fluorescent derivatives that are stable in both acidic and basic solutions . Additionally, the fluorinated compound (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been shown to react with α-chiral amines, resulting in diastereomeric products that can be analyzed by NMR and HPLC . These findings suggest that "this compound" may also participate in similar chemical reactions due to the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "this compound" have been characterized. The HOMO and LUMO analysis of these compounds is used to determine charge transfer within the molecules, which is crucial for understanding their reactivity . The molecular electrostatic potential (MEP) maps indicate the regions of negative and positive charges, which are important for predicting sites of electrophilic and nucleophilic attacks. Furthermore, the first hyperpolarizability of these compounds has been calculated, suggesting their potential role in nonlinear optics .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Pharmaceutical Intermediates : Research includes the synthesis of key intermediates for pharmaceutical compounds using phenylacetic acid derivatives. For instance, 4-Fluoroα-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, an intermediate of atorvastatin calcium, was synthesized using bromination of 1-(4-fluorophenyl)-2-phenylethanone derivatives. This showcases the versatility of fluoro-phenylethanones in pharmaceutical synthesis (Zhang Yi-fan, 2010).
  • Development of Novel Compounds : Novel N-heterocycle substituted phenylethanone derivatives were synthesized using 2-bromo-4'-fluorophenylethanone. These compounds, which include 2-phenoxy phenylethanone, are important for expanding the range of available pharmacological agents (Mao Ze-we, 2015).

Analytical and Material Science Applications

  • Analytical Characterizations : In analytical chemistry, fluorophenyl ethanones have been used for the synthesis and characterization of substances like fluorolintane. Such studies are crucial for understanding the properties and potential applications of new psychoactive substances (M. Dybek et al., 2019).
  • Investigation in Molecular Electronics and Optoelectronics : Some studies involve the synthesis of molecules like bis(2,4,5-trimethylphenyl)methane and related compounds with isolated phenyl rings. These molecules have shown unusual photophysical properties, suggesting potential applications in molecular electronics and optoelectronics (Haoke Zhang et al., 2017).

Pharmaceutical Research

  • Anticonvulsant Activity : Compounds derived from fluoro-phenylethanones have been investigated for their anticonvulsant activity. These studies are essential for the development of new treatments for conditions like epilepsy (O. A. Bihdan, 2019).

properties

IUPAC Name

2-(3-fluorophenyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGKOVXIHKXNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374637
Record name 2-(3-fluorophenyl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

347-90-0
Record name 2-(3-fluorophenyl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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